6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Overview
Description
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (6-Cl-4-oxo-DHQC) is a synthetic compound that is used in various scientific research applications. It is a derivative of quinoline, a heterocyclic aromatic compound that is found in plants and is also used in the synthesis of some pharmaceuticals. 6-Cl-4-oxo-DHQC has been studied for its potential therapeutic properties and its ability to interact with certain enzymes and hormones.
Scientific Research Applications
Formation of Pyridylamides :
- The reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with aminopyridines results in the formation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides. This process involves refluxing in DMF, and the structures of the resulting compounds have been confirmed through multiple spectroscopic methods. A potential mechanism for this reaction has been proposed (Ukrainets et al., 2005).
Synthesis of 4-Thiazolidinones :
- The title compounds 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones have been synthesized from a lead molecule involving 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This process includes reactions with thionyl chloride, hydrazine hydrate, and further condensation steps. The resulting compounds have been tested for their antimicrobial properties (Patel & Patel, 2010).
Study of Physicochemical Properties :
- The physicochemical properties, including melting and decomposition properties, of derivatives of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid have been studied. This research is particularly relevant in the context of industrial manufacturing processes for related compounds, such as ciprofloxacin (Qiuxiang, 2002).
Investigation of Antibacterial Properties :
- Research has been conducted to explore the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. This includes the synthesis of polysubstituted compounds and an analysis of their antibacterial activities against a range of bacteria (Koga et al., 1980).
properties
IUPAC Name |
6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHYBXRWVNVMRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906582 | |
Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
CAS RN |
10174-72-8 | |
Record name | 10174-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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